N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide

Catalog No.
S2756052
CAS No.
476355-36-9
M.F
C36H24N4O2S3
M. Wt
640.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-d...

CAS Number

476355-36-9

Product Name

N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide

IUPAC Name

2-N,5-N-bis(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide

Molecular Formula

C36H24N4O2S3

Molecular Weight

640.79

InChI

InChI=1S/C36H24N4O2S3/c41-33(39-35-37-29(23-13-5-1-6-14-23)31(44-35)25-17-9-3-10-18-25)27-21-22-28(43-27)34(42)40-36-38-30(24-15-7-2-8-16-24)32(45-36)26-19-11-4-12-20-26/h1-22H,(H,37,39,41)(H,38,40,42)

InChI Key

YQAWZYOXQBWPCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

solubility

not available

Currently, there is limited publicly available information regarding the specific scientific research applications of N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide.

While no studies directly investigating this specific compound were found, research has been conducted on similar molecules containing thiazole and thiophene units, suggesting potential areas of exploration for N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide.

Here are some potential areas of scientific research where N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide could be explored:

  • Organic electronics: Thiazole and thiophene-based molecules have shown promise in applications such as organic solar cells and field-effect transistors due to their unique electronic properties. Further research is needed to determine if N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide possesses suitable properties for these applications.
  • Medicinal chemistry: Compounds containing thiazole and thiophene moieties have been investigated for their potential medicinal properties, including anticancer and antimicrobial activities. Further studies are required to assess the potential therapeutic effects of N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide.

N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide is a complex organic compound featuring a thiophene core substituted with thiazole rings and carboxamide groups. This compound belongs to a class of materials known for their potential in various applications, particularly in organic electronics and pharmaceuticals. The structure includes two thiazole groups attached to a thiophene backbone, which is further functionalized with carboxamide moieties. The presence of multiple aromatic rings contributes to its electronic properties, making it a candidate for studies in optoelectronic devices.

The chemical reactivity of N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide can be analyzed through various reactions typical for compounds containing thiophene and thiazole functionalities. These include:

  • Amide Bond Formation: The carboxylic acid groups can react with amines to form amides.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, which may modify their electronic properties.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods to introduce further substituents on the aromatic rings.

These reactions are essential for synthesizing derivatives that may enhance the compound's properties or tailor them for specific applications.

Research indicates that compounds similar to N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide exhibit significant biological activities. These may include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
  • Anti-inflammatory Effects: Compounds with similar scaffolds have been investigated for their ability to modulate inflammatory pathways.

The specific biological activity of N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide would require further empirical studies to establish its pharmacological profile.

The synthesis of N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide typically involves several key steps:

  • Formation of Thiophene Derivative: Starting from commercially available thiophene derivatives, functionalization occurs via bromination or other electrophilic methods to introduce reactive sites.
  • Thiazole Synthesis: The thiazole rings can be synthesized through cyclization reactions involving thioketones and α-amino acids or other nitrogen-containing compounds.
  • Amide Coupling Reaction: Finally, the carboxylic acid groups are reacted with appropriate amines under coupling conditions (e.g., using coupling agents like EDC or DCC) to yield the final dicarboxamide product.

These synthesis steps can vary based on the desired purity and yield of the final compound.

N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide has potential applications in several fields:

  • Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development targeting specific diseases.
  • Sensors: The compound's ability to interact with various analytes may allow its use in chemical sensors or biosensors.

Interaction studies involving N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide often focus on its binding affinities with biological targets or its electronic interactions with other materials. Techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with biological macromolecules.
  • Spectroscopic Methods: Such as UV-vis and fluorescence spectroscopy to study interactions with light and other substances.

These studies are crucial for understanding the compound's mechanism of action and optimizing its applications.

Several compounds share structural similarities with N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3,4-Diphenylthiophene-2,5-dicarboxamideContains two phenyl groups and dicarboxamideExhibits strong intermolecular hydrogen bonding
4-Amino-N-(thiazol-2-yl)thiophene-2-carboxamideThiazole substitution on a thiophene ringPotentially higher solubility due to amino group
3-Thiophenecarboxylic acid derivativesSimple carboxylic acid functionalityLess complex but useful for comparison in reactivity

The uniqueness of N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide lies in its dual thiazole substitution which enhances its electronic properties while providing multiple sites for further functionalization. This structural complexity may lead to superior performance in electronic applications compared to simpler derivatives.

Electronic Transitions and Absorption Characteristics

Thiophene-thiazole conjugated systems exhibit distinctive photophysical properties arising from their extended π-conjugated frameworks. Related diphenylthiazole compounds demonstrate absorption maxima in the range of 280-450 nanometers, with the primary absorption band typically centered around 357 nanometers [1] [2]. This absorption corresponds to π→π* transitions involving the highest occupied molecular orbital to lowest unoccupied molecular orbital electronic excitation.

The photophysical behavior of similar compounds reveals that the incorporation of diphenylthiazole groups significantly influences the electronic structure. 2,5-Diphenyl-thiazolo[5,4-d]thiazole exhibits absorption maxima at approximately 357 nanometers with vibrational structure showing at least two overlapped bands at 344 and 373 nanometers [1]. The molar extinction coefficient for such systems typically ranges from 37,200 to 47,000 liters per mole per centimeter.

Fluorescence Properties and Emission Spectra

Fluorescence emission characteristics of thiophene-thiazole derivatives demonstrate strong dependence on molecular structure and environmental conditions. Compounds containing thiazole and thiophene moieties typically exhibit emission in the blue to yellow region of the visible spectrum [3] [4]. Thiophene donor-acceptor systems show emission maxima ranging from 433 to 434 nanometers in methanol solution, producing blue emission with moderate quantum yields [3].

The fluorescence emission typically serves as a mirror image of the excitation spectrum, indicating minimal geometric distortion upon excitation [1]. Stokes shifts vary considerably depending on the specific molecular structure, ranging from 25 to 100 nanometers for related systems [5]. Large Stokes shifts with significant broadening of fluorescence emission have been observed in the presence of concentrated acidic solutions, accompanied by simultaneous decrease of fluorescence quantum yield [1].

Solvatochromic Effects and Environmental Sensitivity

Solvatochromic behavior represents a crucial aspect of thiophene-thiazole systems' photophysical properties. These compounds demonstrate systematic shifts in absorption and emission maxima as a function of solvent polarity. Positive solvatochromic shifts are commonly observed, where increasing solvent polarity leads to bathochromic shifts in the absorption spectrum [6] [1].

The solvatochromic effect can be analyzed using Lippert's equation, which relates the Stokes shift to solvent polarity parameters. Solvents with different properties including polarity, dielectric constant, and refractive index produce varying degrees of spectral shifts [1]. Highly polar solvents such as dimethyl sulfoxide tend to stabilize the electronic ground state, producing blue-shifts of the absorption band, while protic solvents like methanol exhibit the opposite effect, causing red-shifts [1].

Thiazole-containing systems show particularly strong solvatochromic responses due to the presence of the electronegative nitrogen atom, which can participate in hydrogen bonding and dipolar interactions with solvent molecules [7]. The solvatochromic study of thiophene derivatives demonstrates that substituent effects significantly influence the magnitude and direction of solvent-induced spectral shifts [6].

Thermal Stability and Phase Transition Analysis

Thermogravimetric Analysis and Decomposition Behavior

Thermal stability analysis of thiophene-thiazole compounds reveals exceptionally high thermal decomposition temperatures. Thermogravimetric analysis of related systems shows that decomposition typically occurs through multiple degradation steps, with the first major step beginning around 250-300°C [8]. The maximum degradation rate for thiophene-based systems occurs at temperatures ranging from 350 to 368°C, indicating excellent thermal stability [8].

For compounds structurally related to N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide, the thermal stability generally increases with the length of alkyl substituents. Systems with longer alkyl chains demonstrate higher maximum degradation temperatures, with values progressing from 350°C for shorter chains to 368°C for longer substituents [8]. This thermal stability window covers and extends beyond the temperature range of mesophase transitions, making these materials suitable for high-temperature applications.

Phase Transition Temperatures and Mesomorphic Behavior

Phase transition analysis reveals complex thermal behavior in thiophene-thiazole systems. Calorimetric studies of thiophene itself show multiple crystalline phases with glass-transitional behavior occurring around 42 K for the stable phase and 37 K for metastable phases [9]. These low-temperature transitions reflect the inherent molecular flexibility of thiophene rings.

For liquid crystalline thiophene derivatives, differential scanning calorimetry reveals crystal-to-nematic and nematic-to-isotropic transitions. Related compounds show melting points ranging from 73.8 to 96.9°C and nematic-to-isotropic transition temperatures from 119.2 to 149.8°C [8]. The thermal stability of mesophases generally decreases with increasing terminal chain length, attributed to dilution of the rigid mesogenic core.

Thermal Degradation Mechanisms

The thermal degradation of thiophene-thiazole systems proceeds through well-defined mechanistic pathways. Initial degradation typically involves breakdown of the most thermally labile bonds, often occurring at substituent attachment points. For thiazole-containing polymers, degradation mechanisms specifically target the carbon-nitrogen bonds in thiazole units, resulting in disruption of the main polymer backbone conjugation [10] [11].

The strong electron-withdrawing properties of trifluoromethyl groups, when present, significantly influence thermal stability. These groups can either enhance thermal stability through increased intermolecular interactions or decrease it through destabilization of adjacent bonds, depending on their specific molecular environment [12].

Electrochemical Properties and Band Gap Engineering

Redox Behavior and Electrochemical Stability

Electrochemical characterization of thiophene-thiazole systems reveals distinctive redox behavior influenced by the electronic properties of both heterocyclic components. Cyclic voltammetry studies demonstrate that these compounds typically exhibit both oxidation and reduction processes, with the specific potentials depending on substituent effects and molecular structure [13] [14].

The electrochemical band gap, defined as the difference between first oxidation and first reduction processes, typically ranges from 1.5 to 2.8 electron volts for polythiophene derivatives [13]. For thiophene-thiazole copolymers, band gaps fall within the narrower range of 1.70 to 1.92 electron volts [15]. The systematic variation of band gaps allows for precise tuning of electronic properties through molecular design.

Electrochemical stability varies significantly between ground state and excited state conditions. While thiazole-containing polymers demonstrate good electrochemical stability in the ground state, they show increased susceptibility to degradation in the polaronic excited state [10] [11]. This degradation specifically targets carbon-nitrogen bonds in thiazole units, leading to backbone disruption.

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Energy Levels

Energy level determination through electrochemical methods provides crucial information for electronic device applications. Thiophene-thiazole systems typically exhibit highest occupied molecular orbital levels ranging from -5.1 to -6.6 electron volts, depending on the specific molecular structure and substituents [13] [16]. The incorporation of thiazole units generally deepens the highest occupied molecular orbital energy level compared to unsubstituted polythiophenes.

Density functional theory calculations demonstrate excellent agreement with electrochemical measurements for band gap determination. The comparison between theoretical and experimental values shows that density functional theory provides reliable predictions of electronic properties, with deviations typically within 0.28 electron volts [13].

Band Gap Tuning Strategies

Band gap engineering in thiophene-thiazole systems can be achieved through various molecular design strategies. The systematic introduction of electron-donating or electron-withdrawing substituents allows for precise control of electronic properties. Phenyl-substituted polythiophenes exhibit drastically modified band gaps compared to unsubstituted systems [17].

The relationship between optical and electrochemical band gaps provides insight into exciton binding energies. The electrochemical band gap is systematically larger than the optical band gap by approximately 0.45 electron volts, corresponding to the exciton stabilization energy [13]. This relationship enables prediction of optoelectronic properties from electrochemical measurements.

Conjugation length effects significantly influence band gap values. Increasing the effective conjugated chain length through incorporation of bridging units leads to systematic band gap reduction. For dibenzothiophene-based polymers, optical band gaps decrease from 2.59 to 2.23 electron volts as conjugation length increases [16].

The incorporation of acceptor units such as benzothiadiazole creates donor-acceptor architectures that substantially modify electronic properties. These systems demonstrate red-shifted and broadened absorption spectra along with more positive redox potentials compared to donor-only systems [18].

Practical Applications and Device Implications

The electrochemical properties of thiophene-thiazole systems make them particularly suitable for organic electronic applications. The combination of appropriate energy levels, good processability, and thermal stability enables their use in organic field-effect transistors, organic photovoltaics, and organic light-emitting diodes [19] [20].

For photovoltaic applications, the energy level alignment between donor and acceptor materials is crucial for efficient charge separation. The systematic control of highest occupied molecular orbital and lowest unoccupied molecular orbital levels through molecular design allows optimization of open-circuit voltage and overall device performance [13].

The operational stability of these materials under device conditions requires careful consideration of both ground state and excited state electrochemical stability. While enhanced planarity from thiazole incorporation can improve charge transport, it may compromise operational stability due to increased susceptibility to polaronic degradation [10].

XLogP3

9.3

Dates

Last modified: 08-17-2023

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